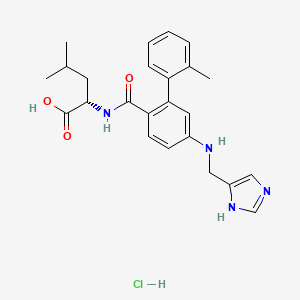

GGTI-2154 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRKKNPKMYXQRS-FTBISJDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GGTI-2154 Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 hydrochloride is a potent and selective small-molecule inhibitor of protein geranylgeranyltransferase type I (GGTase-I), a key enzyme in the post-translational modification of a variety of proteins implicated in oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-2154 in cancer cells, including its molecular target, downstream signaling effects, and preclinical anti-tumor activity. The information presented herein is intended to support further research and development of GGTase-I inhibitors as potential cancer therapeutics.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I

The primary molecular target of GGTI-2154 is Geranylgeranyltransferase-I (GGTase-I). This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the cysteine residue within the C-terminal CAAX motif of substrate proteins. This post-translational modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins.

GGTI-2154 acts as a competitive inhibitor of GGTase-I, preventing the geranylgeranylation of its target proteins. This inhibition disrupts the ability of these proteins to anchor to the cell membrane, thereby abrogating their downstream signaling functions.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity and preclinical efficacy of GGTI-2154.

| Parameter | Value | Cell/System | Reference |

| GGTase-I IC50 | 21 nM | Enzyme Assay | [1] |

| FTase IC50 | 5600 nM | Enzyme Assay | [1] |

| Selectivity (FTase/GGTase-I) | >200-fold | Enzyme Assay | [1] |

| Tumor Regression (in vivo) | 54 ± 3% | H-Ras Transgenic Mice | [2] |

| A-549 Tumor Growth Inhibition | 60% | Nude Mice Xenograft | [1] |

Disruption of Oncogenic Signaling Pathways

The inhibition of GGTase-I by GGTI-2154 leads to the functional inactivation of several key signaling proteins, most notably members of the Rho family of small GTPases. These proteins, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, migration, and invasion.

By preventing the geranylgeranylation of Rho family proteins, GGTI-2154 effectively traps them in an inactive, cytosolic state. This leads to the downstream inhibition of oncogenic signaling cascades.

Key Cellular Effects of GGTI-2154 in Cancer Cells

The disruption of GGTase-I-mediated signaling by GGTI-2154 manifests in several key anti-cancer cellular effects:

-

Induction of Apoptosis: GGTI-2154 has been shown to induce programmed cell death in cancer cells. This is a critical mechanism for its tumor regression activity observed in preclinical models.

-

Cell Cycle Arrest: By inhibiting signaling pathways that drive cell proliferation, GGTI-2154 can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby halting their division.

-

Inhibition of Cell Migration and Invasion: The Rho family of GTPases are central regulators of the actin cytoskeleton and cell motility. By inactivating these proteins, GGTI-2154 can impair the ability of cancer cells to migrate and invade surrounding tissues, a key step in metastasis.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the mechanism of action of GGTI-2154. Note: These are generalized protocols and specific parameters may need to be optimized for different cell lines and experimental conditions. For precise details, consulting the original research articles is recommended.

Western Blot Analysis for Inhibition of Protein Prenylation

This protocol is used to assess the extent to which GGTI-2154 inhibits the geranylgeranylation of target proteins like RhoA.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., human pancreatic cancer cell line Panc-1) in appropriate media to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the unprenylated form of a GGTase-I substrate (e.g., RhoA) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with GGTI-2154.

-

Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere.

-

Treat cells with GGTI-2154 or vehicle control for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment:

-

Grow cells on coverslips or in chamber slides.

-

Treat with GGTI-2154 or vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

TUNEL Staining:

-

Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves an equilibration step followed by incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Include positive (DNase I treated) and negative (no TdT enzyme) controls.

-

-

Microscopy:

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Conclusion

This compound is a highly potent and selective inhibitor of GGTase-I that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the disruption of geranylgeranylation of key signaling proteins, particularly the Rho family of GTPases. This leads to the inhibition of critical oncogenic pathways, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth. The detailed understanding of its mechanism of action provides a strong rationale for the continued investigation of GGTI-2154 and other GGTase-I inhibitors as novel cancer therapeutic agents.

References

The Target Pathway of GGTI-2154 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of GGTI-2154 hydrochloride, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development.

Executive Summary

This compound is a peptidomimetic small molecule that exhibits significant anti-cancer properties by selectively targeting protein geranylgeranylation. Its primary molecular target is Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of a multitude of signaling proteins. By inhibiting GGTase I, GGTI-2154 disrupts the localization and function of critical geranylgeranylated proteins, thereby impeding oncogenic signaling pathways, inducing apoptosis, and leading to tumor regression in preclinical models. This document details the target pathway, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Targeting Geranylgeranyltransferase I

GGTI-2154 acts as a potent and selective inhibitor of GGTase I.[1][2][3] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl isoprenoid from geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically Leucine). This lipid modification is crucial for the proper membrane localization and subsequent biological activity of these target proteins.

The selectivity of GGTI-2154 for GGTase I over the related enzyme Farnesyltransferase (FTase) is a key feature, minimizing off-target effects on farnesylated proteins such as H-Ras.[4][5]

Quantitative Data on Inhibitory Activity and Efficacy

The following tables summarize the key quantitative data regarding the inhibitory potency of GGTI-2154 and its in vivo anti-tumor efficacy.

| Parameter | GGTI-2154 | Notes |

| IC50 for GGTase I | 21 nM | In vitro enzyme inhibition assay.[1][2][3] |

| IC50 for FTase | 5600 nM | Demonstrates >200-fold selectivity for GGTase I over FTase.[1] |

| Inhibition of Rap1A Processing (in whole cells) | IC50 of 300 nM (for the methylester prodrug GGTI-2166) | Rap1A is a known GGTase I substrate.[6] |

| Preclinical Model | Treatment Regimen | Tumor Growth Inhibition/Regression |

| H-Ras Transgenic Mice (Breast Carcinoma) | Not specified | 54 ± 3% tumor regression.[4][5] |

| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | 50 mg/kg/day (i.p. for 50 days) | 60% tumor growth inhibition.[1] |

| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | Not specified | 9%, 27%, and 46% tumor growth inhibition (dose-dependent).[6] |

Downstream Signaling Pathways Affected by GGTI-2154

Inhibition of GGTase I by GGTI-2154 prevents the prenylation of key signaling proteins, leading to their mislocalization and inactivation. This disruption has significant downstream consequences on critical cancer-related pathways.

Inhibition of Geranylgeranylated Protein Processing

Studies have demonstrated that treatment with GGTI-2154 leads to the inhibition of processing for several geranylgeranylated proteins, including:

-

RhoA: A small GTPase involved in cytoskeleton organization, cell adhesion, and proliferation.[4]

-

Rap1: A small GTPase that plays a role in cell adhesion and proliferation.[4]

-

R-Ras: A member of the Ras superfamily of small GTPases.[4]

Importantly, the processing of farnesylated proteins like H-Ras and HDJ-2 is not affected by GGTI-2154, highlighting its in vivo selectivity.[4]

Suppression of Oncogenic Signaling Cascades

By disrupting the function of geranylgeranylated proteins, GGTI-2154 effectively suppresses downstream signaling pathways that are often constitutively active in cancer:

-

Phospho-Erk1/2 (MAPK Pathway): GGTI-2154 treatment leads to a reduction in the levels of activated (phosphorylated) Erk1/2.[4][5]

-

Phospho-Akt (PI3K/Akt Pathway): A similar suppression is observed in the levels of constitutively activated phospho-Akt, a key mediator of cell survival.[4][5]

The inhibition of these pro-survival pathways contributes to the induction of apoptosis observed with GGTI-2154 treatment.[4][7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of GGTI-2154.

Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay measures the inhibitory effect of GGTI-2154 on the enzymatic activity of GGTase I.

Materials:

-

Recombinant GGTase I enzyme

-

Geranylgeranyl pyrophosphate (GGPP), potentially radiolabeled (e.g., [3H]GGPP)

-

A GGTase I protein substrate (e.g., H-Ras CVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound at various concentrations

-

Scintillation fluid and counter (if using radiolabeled GGPP)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the GGTase I substrate protein, and varying concentrations of GGTI-2154.

-

Initiate the reaction by adding GGTase I enzyme and [3H]GGPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a filter membrane).

-

Separate the protein-bound [3H]GGPP from the free [3H]GGPP (e.g., by trichloroacetic acid precipitation and filtration).

-

Quantify the amount of incorporated [3H]GGPP using a scintillation counter.

-

Calculate the percentage of inhibition at each GGTI-2154 concentration and determine the IC50 value.

Western Blot Analysis for Protein Processing and Signaling Pathway Modulation

This protocol is used to assess the impact of GGTI-2154 on the processing of geranylgeranylated proteins and the phosphorylation status of downstream signaling molecules.

Materials:

-

Cells or tissue lysates treated with GGTI-2154 or vehicle control.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-RhoA, anti-Rap1, anti-phospho-Erk1/2, anti-Erk1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells or tissues in lysis buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein levels or phosphorylation status.

References

- 1. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. genscript.com [genscript.com]

GGTI-2154 Hydrochloride: A Selective Inhibitor of Geranylgeranyltransferase I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly those in the Rho family of small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid. This modification is essential for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes, including signal transduction, cytoskeletal organization, cell cycle progression, and apoptosis. By selectively inhibiting GGTase I, GGTI-2154 serves as a powerful tool for investigating the physiological and pathological roles of geranylgeranylated proteins and as a potential therapeutic agent, particularly in oncology. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, experimental protocols, and its effects on cellular signaling pathways.

Core Properties and Mechanism of Action

This compound acts as a competitive inhibitor of GGTase I, preventing the transfer of the geranylgeranyl moiety from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within the C-terminal CaaX box of substrate proteins. Its selectivity for GGTase I over the related enzyme farnesyltransferase (FTase) is a key feature, allowing for the specific interrogation of geranylgeranylation-dependent pathways.

Chemical Properties

| Property | Value |

| Molecular Formula | C24H29ClN4O3 |

| CAS Number | 478908-50-8 |

Quantitative Data

The inhibitory activity of GGTI-2154 has been characterized by its half-maximal inhibitory concentration (IC50) against GGTase I and its selectivity over FTase.

| Enzyme | Substrate | IC50 (nM) | Selectivity (FTase/GGTase I) | Reference |

| GGTase I | H-Ras CVLL | 21 | >260-fold | [1] |

| FTase | - | 5600 | - | [1] |

Signaling Pathways

The primary molecular targets of GGTase I are small GTPases of the Rho family, including RhoA, Rac, and Cdc42, as well as other proteins like Rap1 and R-Ras. Inhibition of their geranylgeranylation by GGTI-2154 leads to their mislocalization and inactivation, thereby disrupting downstream signaling cascades critical for cell growth, survival, and motility.

Caption: GGTI-2154 inhibits GGTase I, preventing Rho, Rap1, and R-Ras geranylgeranylation and downstream signaling.

Experimental Protocols

In Vitro GGTase I Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for GGTase I. The assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]GGPP into a model substrate protein.

Materials:

-

Recombinant human GGTase I

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Substrate protein (e.g., H-Ras with a C-terminal CVLL motif)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

Scintillation cocktail

-

Filter paper (e.g., Whatman GF/C)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a reaction tube, combine the GGTase I enzyme, the substrate protein, and the desired concentration of GGTI-2154 or vehicle control.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the protein by incubating on ice for 30 minutes.

-

Collect the precipitated protein by filtering the reaction mixture through filter paper.

-

Wash the filter paper with 5% TCA to remove unincorporated [³H]GGPP.

-

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2154 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Based Assay for Inhibition of Protein Geranylgeranylation

This protocol assesses the ability of GGTI-2154 to inhibit protein geranylgeranylation in intact cells by observing the processing of a target protein, such as RhoA. Unprocessed, non-geranylgeranylated RhoA exhibits a slower electrophoretic mobility compared to its processed counterpart.

Materials:

-

Cell line of interest (e.g., A549 human lung adenocarcinoma)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against the target protein (e.g., anti-RhoA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each treatment group by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the shift in electrophoretic mobility of the target protein to determine the extent of geranylgeranylation inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to evaluate the effect of GGTI-2154 on cell cycle distribution.[2]

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with GGTI-2154 for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The characterization of a selective GGTase I inhibitor like GGTI-2154 typically follows a structured workflow to establish its potency, selectivity, cellular activity, and downstream effects.

Caption: A typical experimental workflow for the characterization of a GGTase I inhibitor like GGTI-2154.

Conclusion

This compound is a valuable research tool for the specific inhibition of GGTase I. Its high potency and selectivity enable the detailed investigation of cellular processes regulated by geranylgeranylated proteins. The experimental protocols and workflows described in this guide provide a framework for utilizing GGTI-2154 to explore its effects on cell signaling, proliferation, and survival, and to assess its potential as a therapeutic agent in diseases driven by aberrant GGTase I activity.

References

The Role of GGTI-2154 Hydrochloride in Rho Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I), a critical enzyme in the post-translational modification of various cellular proteins, including the Rho family of small GTPases. By preventing the attachment of a geranylgeranyl isoprenoid lipid to the C-terminal CaaX motif of Rho proteins, GGTI-2154 disrupts their proper subcellular localization and function. This inhibition of Rho protein prenylation leads to the modulation of downstream signaling pathways that are pivotal in cell proliferation, survival, and cytoskeletal organization. Consequently, GGTI-2154 has emerged as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of GGTI-2154, its effects on Rho protein prenylation and downstream signaling, along with detailed methodologies for key experimental assessments.

Introduction: Protein Prenylation and the Significance of GGTase-I

Protein prenylation is a post-translational modification essential for the function of a significant portion of the cellular proteome. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within a C-terminal CaaX motif of target proteins. This lipid modification facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and participation in signal transduction cascades.

Two main enzymes catalyze this modification: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). While structurally similar, they exhibit specificity for their isoprenoid and protein substrates. The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are key substrates of GGTase-I. These proteins are central regulators of the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of Rho signaling is a common feature in various cancers, making GGTase-I an attractive target for anticancer drug development.

This compound: A Selective GGTase-I Inhibitor

GGTI-2154 is a non-thiol-containing peptidomimetic that acts as a potent and selective inhibitor of GGTase-I.[1] Its hydrochloride salt form generally offers enhanced water solubility and stability.[2] The inhibitory activity of GGTI-2154 is highly specific for GGTase-I, with significantly lower potency against the closely related FTase.[2][3]

Data Presentation: Inhibitory Potency of GGTI-2154

The following table summarizes the quantitative data on the inhibitory activity of GGTI-2154.

| Enzyme | Substrate | IC50 Value | Selectivity (FTase/GGTase-I) | Reference |

| GGTase-I | H-Ras CVLL with [3H]GGPP | 21 nM | >200-fold | [2] |

| FTase | - | 5600 nM | - | [2][3] |

| GGTase-I | Rap1A processing in whole cells (as prodrug GGTI-2166) | 300 nM | >100-fold | [3] |

| FTase | H-Ras processing in whole cells (as prodrug GGTI-2166) | >30 µM | - | [3] |

Mechanism of Action: Inhibition of Rho Protein Prenylation

The primary mechanism of action of GGTI-2154 is the competitive inhibition of GGTase-I, preventing the transfer of the geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue in the CaaX box of Rho proteins.

Figure 1: Mechanism of GGTI-2154 Action.

This inhibition results in the accumulation of unprenylated Rho proteins in the cytosol, preventing their association with cellular membranes.[4] Membrane localization is a critical step for Rho proteins to become activated and to interact with their downstream effectors.

Downstream Effects on Signaling Pathways

By inhibiting Rho protein function, GGTI-2154 modulates key signaling pathways that are often hyperactivated in cancer. Rho proteins regulate a variety of downstream effectors, including Rho-associated kinase (ROCK) and mammalian Diaphanous-related formin (mDia). These effectors control critical cellular processes such as cytoskeletal dynamics, cell adhesion, and gene transcription.

Figure 2: Downstream Signaling of Rho Proteins.

Studies have shown that treatment with GGTI-2154 can lead to the suppression of constitutively activated downstream signaling molecules like phospho-Erk1/2 and phospho-Akt, which are crucial for tumor cell survival and proliferation.[4][5]

Experimental Protocols

This section provides an overview of key experimental methodologies to study the effects of GGTI-2154.

In Vitro GGTase-I Inhibition Assay

This assay is used to determine the IC50 value of GGTI-2154 for GGTase-I.

Principle: The assay measures the transfer of a radiolabeled geranylgeranyl group from [3H]GGPP to a protein substrate (e.g., H-Ras with a C-terminal CVLL motif, which is a substrate for GGTase-I). The amount of radioactivity incorporated into the protein is quantified in the presence and absence of the inhibitor.

Materials:

-

Recombinant GGTase-I enzyme

-

Protein substrate (e.g., H-Ras-CVLL)

-

[3H]Geranylgeranyl pyrophosphate ([3H]GGPP)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the assay buffer, GGTase-I enzyme, and the protein substrate.

-

Add the different concentrations of GGTI-2154 or vehicle control to the respective tubes.

-

Initiate the reaction by adding [3H]GGPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer).

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie blue staining).

-

Excise the protein bands corresponding to the substrate.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2154 concentration and determine the IC50 value.

Western Blot Analysis of Rho Protein Prenylation

This method assesses the ability of GGTI-2154 to inhibit Rho protein prenylation in whole cells by observing the shift in subcellular localization of the protein from the membrane to the cytosol.

Principle: Unprenylated Rho proteins are unable to anchor to the cell membrane and thus accumulate in the cytosolic fraction. Western blotting is used to detect the levels of a specific Rho protein (e.g., RhoA) in the membrane and cytosolic fractions of cells treated with GGTI-2154.

References

- 1. Buy FTI-2148 | >98% [smolecule.com]

- 2. Tumor measurement in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effects of GGTI-2154 Hydrochloride on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I).[1][2] This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl lipid to the C-terminal cysteine of various proteins, a post-translational modification critical for their subcellular localization and function. Key substrates of GGTase-I include small GTPases from the Rho, Rap, and Ral families, which are pivotal regulators of cell growth, differentiation, and survival. By inhibiting GGTase-I, GGTI-2154 disrupts the function of these signaling proteins, leading to a cascade of downstream effects that culminate in the arrest of the cell division cycle, primarily in the G1 phase.[3] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key findings related to the effects of GGTI-2154 on cell cycle progression.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I

GGTI-2154 acts as a competitive inhibitor of GGTase-I, preventing the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to its protein substrates.[1] This inhibition is highly selective for GGTase-I over farnesyltransferase (FTase), another critical prenyltransferase.[1] The IC50 value for GGTI-2154 against GGTase-I is approximately 21 nM, while its IC50 for FTase is around 5600 nM, demonstrating over a 200-fold selectivity.[1]

The primary consequence of GGTase-I inhibition is the accumulation of unprenylated, cytosolic forms of key signaling proteins such as RhoA, Rap1, and R-Ras.[3][4] Without the geranylgeranyl lipid anchor, these proteins cannot translocate to the cell membrane to interact with their downstream effectors, effectively halting their signaling functions.

Signaling Pathway Overview

The inhibition of GGTase-I by GGTI-2154 initiates a series of events that disrupt critical pro-proliferative and survival signaling pathways.

Quantitative Effects on Cell Cycle Progression

For instance, studies on human lung adenocarcinoma A549 cells have shown that treatment with a related GGTase-I inhibitor, GGTI-298, induces a G0-G1 block. This is a common outcome for this class of inhibitors. The antiproliferative effects of GGTI-2154 are also evident in vivo, where it has been shown to suppress tumor growth in nude mice models of human lung adenocarcinoma.

Table 1: Representative Effects of GGTase-I Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Human Lung Adenocarcinoma (A549) | GGTI-298 | Increased | Decreased | No significant change | [5] |

| Breast Carcinoma (in vivo) | GGTI-2154 | N/A (Reduced mitotic figures) | N/A | N/A | [3] |

Note: This table represents the general trend observed with GGTase-I inhibitors. Specific percentages for GGTI-2154 across multiple cell lines and concentrations require further dedicated experimental analysis.

Key Molecular Events in GGTI-2154-Induced G1 Arrest

The G1 arrest induced by GGTI-2154 is a multifactorial process involving the modulation of several key cell cycle regulatory proteins.

-

Induction of p21WAF1/CIP1: A critical event in GGTI-2154-mediated cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[6][7] p21 binds to and inhibits the activity of cyclin/CDK complexes, particularly Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1 to S phase transition.

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK activity by p21 leads to the accumulation of the hypophosphorylated, active form of the retinoblastoma protein (pRb). Active pRb sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and entry into the S phase.

-

Suppression of Pro-Survival Signaling: GGTI-2154 has been shown to suppress the constitutive activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.[3][4] The inhibition of Rho family GTPases, which are upstream regulators of these pathways, contributes to the overall anti-proliferative effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GGTI-2154 on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), A549 (lung), or Panc-1 (pancreatic) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations immediately before use.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of GGTI-2154 or vehicle control (e.g., DMSO). Cells are incubated for specified time points (e.g., 24, 48, 72 hours) before harvesting for analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Samples are analyzed on a flow cytometer, and the DNA content is quantified based on PI fluorescence.

-

Data Interpretation: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., RhoA, p-Akt, Akt, p-Erk1/2, Erk1/2, p21, p27, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Geranylgeranyltransferase-I (GGTase-I) Enzymatic Assay

This assay measures the in vitro activity of GGTase-I and the inhibitory effect of GGTI-2154.

-

Enzyme Source: GGTase-I can be partially purified from cell lysates or recombinant GGTase-I can be used.

-

Substrates: The assay uses [3H]GGPP as the isoprenoid donor and a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIL) as the acceptor.

-

Reaction: The reaction mixture containing GGTase-I, substrates, and varying concentrations of GGTI-2154 is incubated at 37°C.

-

Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated [3H]GGPP is quantified by scintillation counting.

-

Data Analysis: The IC50 value of GGTI-2154 is determined by plotting the percentage of GGTase-I inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of protein geranylgeranylation in cell cycle control and oncogenesis. Its ability to induce a robust G1 phase arrest through the inhibition of GGTase-I and the subsequent disruption of key signaling pathways highlights the therapeutic potential of targeting this enzyme in cancer. Future research should focus on elucidating the full spectrum of geranylgeranylated proteins affected by GGTI-2154 and their specific contributions to cell cycle regulation. Furthermore, exploring the efficacy of GGTI-2154 in combination with other anticancer agents that target different phases of the cell cycle could lead to more effective therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore the utility of GGTI-2154 in cancer research and therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by GGTI-2154 Hydrochloride in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of the geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2154 hydrochloride, in inducing apoptosis in breast cancer. It consolidates key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action

GGTI-2154 is a potent and selective inhibitor of GGTase I, an enzyme crucial for the post-translational modification of a variety of proteins, particularly those in the Ras superfamily of small GTPases.[1] This modification, known as geranylgeranylation, involves the covalent attachment of a 20-carbon geranylgeranyl lipid to a cysteine residue at the C-terminus of target proteins. This process is essential for the proper membrane localization and function of these proteins.[1]

Key proteins that are substrates for GGTase I include RhoA, Rap1, and R-Ras.[2][3] These proteins are integral components of signaling pathways that regulate cell proliferation, survival, and cytoskeletal organization.[4] By inhibiting GGTase I, GGTI-2154 prevents the maturation and function of these critical signaling proteins. This disruption leads to the suppression of downstream pro-survival pathways, notably the PI3K/Akt and MAPK/Erk signaling cascades, ultimately culminating in cell cycle arrest and apoptosis.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which GGTI-2154 induces apoptosis in breast cancer cells.

Quantitative Data on the Effects of GGTase I Inhibitors

In Vitro Enzyme Inhibition and Breast Cancer Cell Line Sensitivity

The following table summarizes the inhibitory concentrations (IC50) of GGTI-2154 for its target enzyme and the anti-proliferative effects of a related inhibitor, GGTI-2431, on various human breast cancer cell lines.

| Compound | Target/Cell Line | IC50 Value | Notes |

| GGTI-2154 | GGTase I | 21 nM[1] | Highly selective over FTase (IC50 = 5600 nM)[1] |

| GGTI-2431 | GGTase I | 20 nM[5] | Selective over FTase (IC50 = 170 µM)[5] |

| MDA-MB-231 | - | Induced G1 arrest[5] | |

| MDA-MB-468 | - | Induced G1 arrest[5] | |

| BT474 | - | Induced G1 arrest[5] | |

| MCF-7 | - | Induced G1 arrest[5] | |

| Sk-Br3 | - | Induced G1 arrest[5] | |

| MDA-MB-453 | - | No G1 arrest observed[5] |

In Vivo Efficacy in Breast Cancer Models

The anti-tumor effects of GGTI-2154 and the related compound GGTI-2418 have been demonstrated in mouse models of breast cancer.

| Compound | Model | Treatment | Key Findings |

| GGTI-2154 | H-Ras Transgenic Mice | 100 mg/kg/day (s.c.) for 14 days | Induced regression of aggressive breast tumors by 54 ± 3%.[1][2][3][5] |

| Increased apoptotic cells from 6.3 ± 1.5 to 258 ± 17 per two microscopic fields. | |||

| Suppressed constitutively activated phospho-Erk1/2 and phospho-Akt.[2][3] | |||

| GGTI-2418 | MDA-MB-231 Xenografts | 100 mg/kg daily or 200 mg/kg every third day for 15 days | Inhibited tumor growth by 94% and 77%, respectively.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of GGTI-2154 on breast cancer cells.

Western Blot for Signaling Protein Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/Erk pathways.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Erk1/2 (Thr202/Tyr204), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Methodology:

-

Cell Treatment: Seed breast cancer cells and treat with GGTI-2154 for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

-

Data Analysis: Use appropriate software to perform quadrant analysis to differentiate cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment and Harvesting: Treat cells as described above and harvest approximately 1-2 x 10^6 cells.

-

Fixation: Wash the cells with PBS, then resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

TUNEL Assay for DNA Fragmentation (for Tissue Sections)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded breast tumor tissue sections.

-

Permeabilization: Incubate sections with Proteinase K solution to permeabilize the tissue.

-

Endogenous Peroxidase Quenching: If using a chromogenic detection method, quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP) at 37°C in a humidified chamber. This allows TdT to label the 3'-OH ends of fragmented DNA.

-

Detection:

-

For fluorescent detection: Mount with a DAPI-containing mounting medium and visualize under a fluorescence microscope.

-

For chromogenic detection: Incubate with an anti-label antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate (e.g., DAB) to generate a colored precipitate.

-

-

Counterstaining and Visualization: Counterstain with a suitable nuclear stain (e.g., hematoxylin for chromogenic detection). Dehydrate, clear, and mount the slides.

-

Analysis: Visualize under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound and related GGTase I inhibitors represent a promising class of anti-cancer agents for breast cancer therapy. By disrupting the geranylgeranylation of key signaling proteins like RhoA and Rap1, these compounds effectively inhibit the pro-survival PI3K/Akt and MAPK/Erk pathways. This mechanism leads to cell cycle arrest and the induction of apoptosis. The provided quantitative data from in vivo and analogous in vitro studies, along with the detailed experimental protocols, offer a robust framework for researchers to further investigate and leverage the therapeutic potential of GGTase I inhibition in breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho GTPases: Big Players in Breast Cancer Initiation, Metastasis and Therapeutic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

GGTI-2154 hydrochloride chemical structure and properties

An In-Depth Technical Guide to GGTI-2154 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of various proteins, particularly small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid lipid. This modification is essential for the proper subcellular localization and function of these proteins, many of which are implicated in cell signaling pathways that govern proliferation, differentiation, and survival. The inhibition of GGTase I by GGTI-2154 disrupts these pathways, leading to downstream effects such as the induction of apoptosis and the suppression of tumor growth. Consequently, this compound is a valuable tool for cancer research and a potential candidate for therapeutic development.

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of this compound are summarized below. The hydrochloride salt form of GGTI-2154 generally offers enhanced water solubility and stability compared to its free base counterpart, without compromising biological activity at equivalent molar concentrations.[1][2][3]

| Property | Value |

| IUPAC Name | (2S)-2-[[4'-(1H-imidazol-4-ylmethyl)-[1,1'-biphenyl]-4-yl]formamido]-4-methylpentanoic acid hydrochloride |

| Molecular Formula | C₂₄H₂₉ClN₄O₃ |

| Molecular Weight | 456.97 g/mol |

| CAS Number | 478908-50-8 |

| SMILES | Cl.CC(C)C--INVALID-LINK--C(O)=O |

| Solubility | Soluble in DMSO (10 mM) and a mixture of DMSO, PEG300, Tween-80, and saline (≥ 25 mg/mL).[4] |

| Storage | Store at -20°C. |

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition is competitive with respect to the protein substrate. GGTase I is responsible for the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within a C-terminal 'CaaL' motif of substrate proteins. Key substrates include proteins from the Rho, Rac, and Rap families of small GTPases. The geranylgeranylation is a critical step for anchoring these proteins to the cell membrane, a prerequisite for their participation in signal transduction.

By inhibiting GGTase I, GGTI-2154 prevents the maturation and membrane localization of these signaling proteins. This leads to the suppression of downstream oncogenic signaling pathways, including those involving Erk1/2 and Akt, which are often constitutively active in cancer cells.[5]

Inhibitory Activity

| Target | IC₅₀ | Notes |

| Geranylgeranyltransferase I (GGTase I) | 21 nM[1][5][6][7] | Highly potent inhibition. |

| Farnesyltransferase (FTase) | 5600 nM[1][6][7] | Over 200-fold selectivity for GGTase I over the closely related FTase.[1][6][7] |

Signaling Pathway

Caption: Mechanism of action of GGTI-2154.

Biological Activity

GGTI-2154 has demonstrated significant anti-cancer activity in both in vitro and in vivo models. Its primary effects include the inhibition of processing of geranylgeranylated proteins, leading to cell cycle arrest, induction of apoptosis, and regression of tumors.

In Vitro & In Vivo Efficacy

| Model System | Treatment | Observed Effect | Reference |

| Enzymatic Assay | GGTI-2154 | Inhibition of geranylgeranyl transfer from [³H]GGPP to H-Ras CVLL. | [1] |

| A-549 Human Lung Adenocarcinoma Xenograft (Nude Mice) | 50 mg/kg/day, i.p. for 50 days | 60% inhibition of tumor growth. | [1] |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | 100 mg/kg/day, s.c. for 14 days | Induced tumor regression (54 ± 3%).[5] | [1][5] |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Inhibition of in vivo processing of RhoA, Rap1, and R-Ras. | [5] |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Suppression of constitutively activated phospho-Erk1/2 and phospho-Akt. | [5] |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Induction of apoptosis and differentiation. | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific experimental conditions.

GGTase I Inhibition Assay (In Vitro)

This assay measures the ability of GGTI-2154 to inhibit the transfer of a radiolabeled geranylgeranyl group to a protein substrate.

-

Reagents:

-

Recombinant GGTase I enzyme.

-

Protein substrate (e.g., H-Ras CVLL).

-

[³H]-Geranylgeranyl pyrophosphate ([³H]GGPP).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

This compound dissolved in DMSO.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction plate, combine the GGTase I enzyme, protein substrate, and GGTI-2154 (or DMSO vehicle control) in the assay buffer.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Excise the protein substrate band from the gel.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each GGTI-2154 concentration and determine the IC₅₀ value by non-linear regression.

-

Analysis of Protein Geranylgeranylation (Western Blot)

This method is used to determine if GGTI-2154 inhibits the processing of GGTase I substrates in whole cells, which is observed as a shift in electrophoretic mobility.

-

Procedure:

-

Culture cells (e.g., A-549) and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells and lyse them to separate cytosolic and membrane fractions by ultracentrifugation.

-

Quantify protein concentration in each fraction.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for a geranylgeranylated protein (e.g., RhoA, Rap1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Unprocessed proteins will accumulate in the cytosolic fraction in treated cells.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from treated animals.

-

Procedure:

-

Collect tumor biopsies before and after treatment with GGTI-2154.

-

Fix the tissue in formalin and embed in paraffin.

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the sections with Proteinase K to allow enzyme access to the nucleus.[8]

-

Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[8]

-

If using an indirect method, follow with an antibody or other detection reagent conjugated to a fluorophore.

-

Counterstain the nuclei with a dye such as DAPI.

-

Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show a positive TUNEL signal.

-

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor effects of GGTI-2154 in a mouse model, such as the MMTV-ν-Ha-Ras transgenic model.

-

Procedure:

-

Allow mammary tumors to develop in MMTV-ν-Ha-Ras transgenic mice to a palpable size.

-

Randomize the mice into treatment and vehicle control groups.

-

Measure the initial tumor volume using calipers.

-

Administer this compound (e.g., 100 mg/kg/day, subcutaneous injection) or vehicle daily for the duration of the study (e.g., 14 days).

-

Monitor tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for final volume/weight measurement and further analysis (e.g., Western blot, TUNEL assay).

-

Calculate tumor growth inhibition or regression based on the changes in tumor volume over time.

-

Experimental Workflow

Caption: General experimental workflow for evaluating GGTI-2154.

Conclusion

This compound is a powerful research tool for investigating the roles of geranylgeranylated proteins in cellular signaling and oncology. Its high potency and selectivity for GGTase I make it a precise probe for dissecting these pathways. The demonstrated in vivo efficacy, including the ability to induce tumor regression, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its properties and the methodologies to explore its biological effects further.

References

- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. "PROTEIN PRENYLATION BY GERANYLGERANYLTRANSFERASE TYPE I (GGTASE-I): UN" by Soumyashree Ashok Gangopadhyay [surface.syr.edu]

- 4. This compound - Immunomart [immunomart.com]

- 5. Video: The TUNEL Assay [jove.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. clyte.tech [clyte.tech]

Methodological & Application

GGTI-2154 Hydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 hydrochloride is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of various proteins involved in cellular signaling, proliferation, and survival.[1][2] With an in vitro IC50 value of 21 nM for GGTase I, it exhibits over 200-fold selectivity compared to its effect on Farnesyltransferase (FTase) (IC50 = 5600 nM).[1] This high selectivity makes GGTI-2154 a valuable tool for investigating the specific roles of geranylgeranylated proteins in cancer biology and other diseases.

These application notes provide detailed protocols for in vitro assays to characterize the activity and cellular effects of this compound. The methodologies cover enzymatic inhibition, assessment of cellular viability, and analysis of downstream signaling pathways.

Mechanism of Action

GGTI-2154 inhibits the transfer of a geranylgeranyl lipid moiety from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within the C-terminal CAAX motif of substrate proteins, such as those in the Rho and Rap families of small GTPases. This inhibition prevents the proper membrane localization and function of these signaling proteins.[3] The disruption of Rho family GTPase signaling, in particular, can lead to the suppression of downstream pro-survival pathways, including the PI3K/Akt and MAPK/Erk cascades, ultimately inducing cell cycle arrest and apoptosis in susceptible cell lines.[2]

Quantitative Data Summary

The inhibitory activity of GGTI-2154 has been characterized in both enzymatic and cell-based assays. The following table summarizes key quantitative data.

| Assay Type | Target | Substrate | IC50 Value | Reference |

| Enzymatic Inhibition | Geranylgeranyltransferase I (GGTase I) | H-Ras CVLL | 21 nM | [1] |

| Enzymatic Inhibition | Farnesyltransferase (FTase) | - | 5600 nM | [1] |

| Cell-Based (Tumor Growth) | A-549 Lung Carcinoma | - | - | [1] |

Note: The in vivo study on A-549 tumor growth demonstrated a 60% inhibition at a dose of 50 mg/kg/day, providing a basis for designing in vitro experiments on this and other cancer cell lines.

Experimental Protocols

GGTase-I Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 of GGTI-2154 for GGTase I in a cell-free system. It measures the inhibition of [³H]-GGPP incorporation into a model substrate.

Materials:

-

Recombinant GGTase I

-

Geranylgeranyl Pyrophosphate (GGPP), [³H]-labeled

-

GGTase-I substrate (e.g., H-Ras CVLL peptide)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, a fixed concentration of GGTase I, and the GGTase-I substrate.

-

Add the diluted GGTI-2154 or vehicle control to the respective tubes.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-GGPP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-2154 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of GGTI-2154 on the viability of cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A-549, MCF-7, PC-3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of GGTI-2154 or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to evaluate the effect of GGTI-2154 on the geranylgeranylation of RhoA and the phosphorylation status of downstream effectors like Akt and Erk.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RhoA, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates or larger flasks and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To assess RhoA geranylgeranylation, look for a mobility shift, where the unprenylated form migrates slower than the prenylated form. For signaling proteins, quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: GGTase-I signaling pathway and the inhibitory action of GGTI-2154.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical flow for IC50 value determination.

References

Application Notes and Protocols for GGTI-2154 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase-I).[1][2][3] It exhibits significant selectivity for GGTase-I over farnesyltransferase (FTase), making it a valuable tool for investigating the roles of geranylgeranylated proteins in various cellular processes, including proliferation, apoptosis, and signal transduction. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells and other cell lines.

Mechanism of Action:

This compound competitively inhibits the transfer of the geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal CaaX motif of substrate proteins, such as those in the Rho and Rap families of small GTPases.[4][5] This post-translational modification is crucial for the proper membrane localization and function of these proteins. By inhibiting GGTase-I, GGTI-2154 prevents the activation of downstream signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of GGTI-2154 and its analogs, providing a reference for experimental design.

| Parameter | Value | Cell Line/System | Reference |

| GGTI-2154 IC50 (GGTase I) | 21 nM | in vitro enzyme assay | [1][7] |

| GGTI-2154 IC50 (FTase) | 5600 nM | in vitro enzyme assay | [1][7] |

| GGTI-2166 (prodrug) IC50 (Rap1A processing) | 300 nM | Whole cells | [7] |

| GGTI-2154 Tumor Growth Inhibition | 9%, 27%, 46% (dose-dependent) | A-549 human lung adenocarcinoma xenografts in nude mice | [7] |

| GGTI-2154-induced Tumor Regression | 54 ± 3% | MMTV-ν-Ha-Ras transgenic mice with breast carcinomas | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GGTI-2154 and a general experimental workflow for its application in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

This compound has good water solubility and stability in its salt form.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound (Molecular Weight: 456.97 g/mol ) in sterile DMSO. For example, dissolve 4.57 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay

This protocol describes a general method to assess the effect of GGTI-2154 on cell viability using a colorimetric assay such as MTT or a fluorometric assay like resazurin.

Materials: